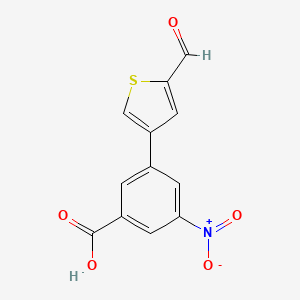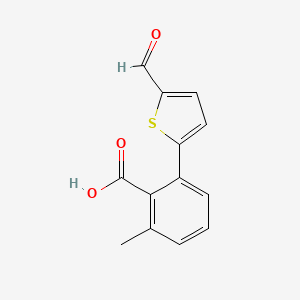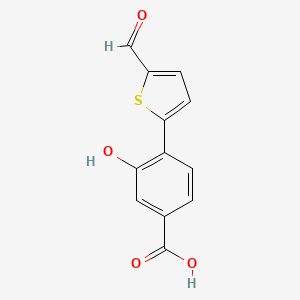
3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid (3FTMBA) is a type of organic compound that belongs to the thiophene family. It is an aryl compound that has a sulfur atom in its structure and a formyl group attached to its aromatic ring. The compound has a molecular formula of C10H8O2S and a molecular weight of 192.23 g/mol. 3FTMBA is a colorless solid with a melting point of 85 °C and a boiling point of 248 °C. It is soluble in organic solvents such as ether and chloroform.
Mécanisme D'action
3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid, 95% is an organic compound that can react with other molecules to form new products. It can act as an electrophile in the presence of a nucleophile, such as an amine or an alcohol. It can also act as a nucleophile in the presence of an electrophile, such as a carbonyl group. The reaction of 3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid, 95% with other molecules is known as a nucleophilic aromatic substitution reaction.
Biochemical and Physiological Effects
3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid, 95% can act as an antioxidant and can scavenge free radicals. It has also been shown to have anti-inflammatory and anti-cancer activities. In addition, it has been reported to have antifungal and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also a stable compound and is not prone to oxidation or hydrolysis. However, it can be difficult to synthesize and purify the compound in a laboratory setting.
Orientations Futures
The potential applications of 3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid, 95% in the field of organic synthesis, drug discovery, and biomedical research are vast. Future research should focus on exploring the use of 3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid, 95% in the synthesis of new organic compounds, in the design and synthesis of new drugs, and in the development of new medical treatments. In addition, further research should be conducted to investigate the potential biochemical and physiological effects of 3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid, 95%. Finally, further research should be conducted to improve the synthesis and purification of 3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid, 95% in a laboratory setting.
Méthodes De Synthèse
3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 5-formylthiophene-2-carboxaldehyde with 2-methylbenzoic acid in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of 3-(5-formylthiophen-2-yl)-2-methylbenzoic acid. The second step involves the purification of the compound from the reaction mixture by recrystallization.
Applications De Recherche Scientifique
3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a building block in the synthesis of various organic compounds such as thiophene-based polymers, heterocyclic compounds, and small molecules. It has also been used as a reagent in the synthesis of various organic compounds such as thiophene-based polymers, heterocyclic compounds, and small molecules. In addition, it has been used in the synthesis of various drugs and pharmaceuticals.
Propriétés
IUPAC Name |
3-(5-formylthiophen-2-yl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACXQKKQZWWAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689495 |
Source


|
| Record name | 3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-80-7 |
Source


|
| Record name | 3-(5-Formylthiophen-2-yl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














